3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole group is a heterocyclic aromatic ring, which means it would contribute to the overall stability and rigidity of the molecule. The piperidine ring is a saturated six-membered ring, which could exist in a chair conformation. The dihydropyrimidinone group is another heterocyclic ring, which would also contribute to the rigidity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzothiazole group is aromatic and thus relatively stable, but it could potentially undergo electrophilic aromatic substitution reactions. The piperidine ring could undergo reactions at the nitrogen, such as alkylation or acylation. The dihydropyrimidinone group could potentially undergo reactions at the carbonyl group, such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocycles would likely make the compound relatively polar, which could influence its solubility properties. The compound could potentially form hydrogen bonds via the nitrogen atoms and the carbonyl group .Scientific Research Applications
Design and Synthesis
Compounds incorporating the benzothiazole, pyrimidine, and piperidine moieties have been synthesized for their notable biological activities. For instance, derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide were synthesized and evaluated for their anticancer and anti-inflammatory activities, showing significant in vitro efficacy against various human tumor cell lines and excellent anti-inflammatory activity (Ghule, Deshmukh, & Chaudhari, 2013).
Anticancer Activity
Another study focused on the synthesis of 2,4,6-trisubstituted pyrimidine derivatives containing the benzothiazole moiety. Some of these compounds displayed moderate to strong antitumor activities against human cancer cell lines, including gastric and prostate cancer cells. Notably, specific derivatives showed potent antitumor activities with low toxicity to normal cells, highlighting their potential as anticancer agents (Li et al., 2020).
Antimicrobial Activity
Research into new pyridine derivatives, including those derived from 2-amino substituted benzothiazoles, has demonstrated variable and modest antimicrobial activity against investigated bacterial and fungal strains. These findings suggest the potential utility of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Structural and Molecular Analysis
Studies have also detailed the structural characteristics of related compounds, providing insights into their molecular conformations and stability. For example, the crystalline structure of risperidone, a compound with a similar structural framework, has been analyzed to understand better its hydrogen bonding and crystal packing, which are crucial for its pharmacological profile (Wang & Pan, 2006).
properties
IUPAC Name |
3-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-17-3-6-19-11-22(17)10-13-4-7-21(8-5-13)18(24)14-1-2-15-16(9-14)25-12-20-15/h1-3,6,9,11-13H,4-5,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIISLIUFPRIGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.